

Application Notes and Protocols for Cell-based Assays Using AZ14145845

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Compound of Interest

Compound Name: AZ14145845

Cat. No.: B12419499

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Introduction

AZ14145845 is a potent and highly selective dual inhibitor of the Mer and Axl receptor tyrosine kinases (RTKs), which belong to the TAM (Tyro3, Axl, Mer) family.^[1] Dysregulation of Mer and Axl signaling is implicated in the progression of various cancers, promoting cell survival, proliferation, migration, and chemoresistance. These application notes provide detailed protocols for key cell-based assays to characterize the activity of **AZ14145845**, enabling researchers to assess its therapeutic potential.

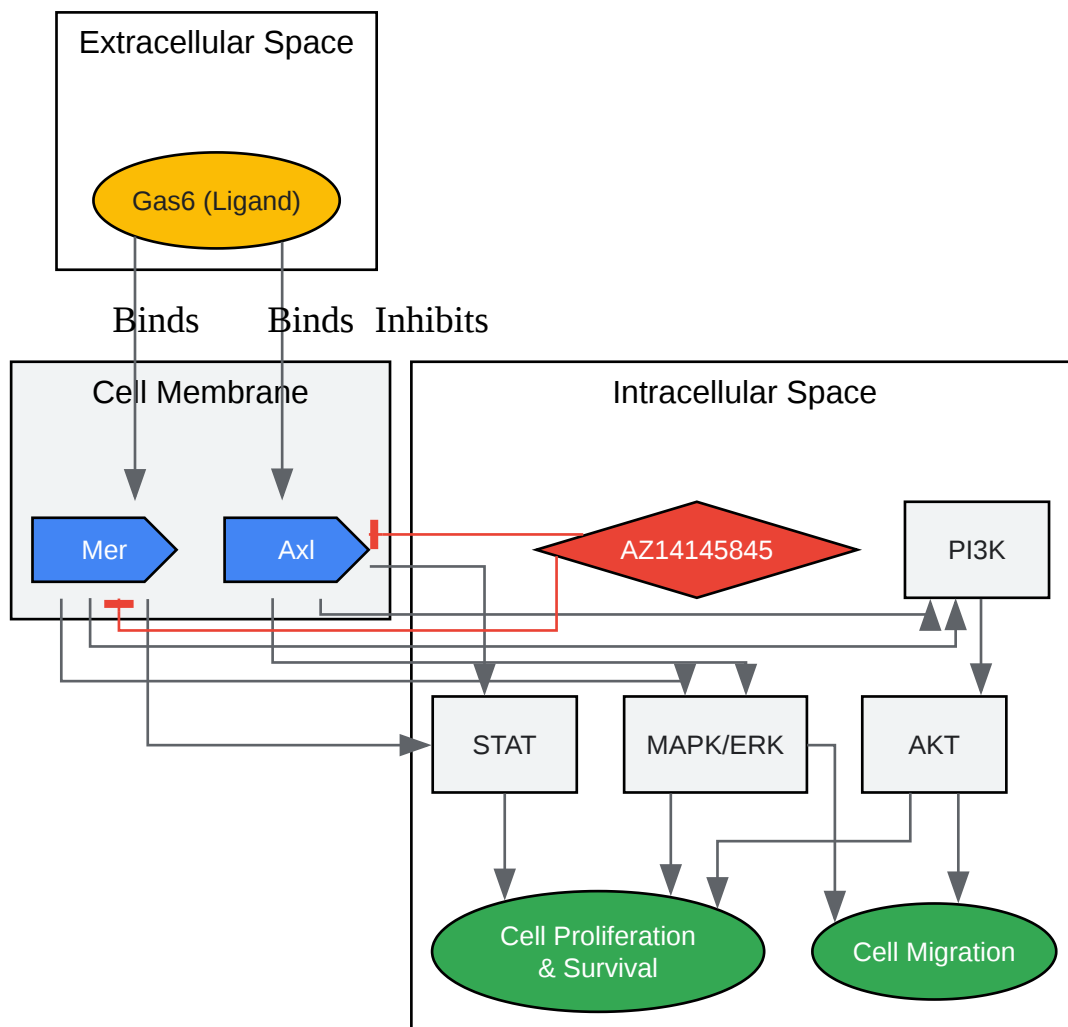
Mechanism of Action

AZ14145845 functions by competitively binding to the ATP-binding pocket of the Mer and Axl kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways. Key downstream pathways affected include the PI3K/AKT, MAPK/ERK, and STAT pathways, which are crucial for cancer cell survival and proliferation.

Relevant Signaling Pathway

The TAM receptor signaling pathway plays a critical role in normal cellular processes and is frequently hijacked in cancer. Ligand binding (e.g., Gas6) to Axl or Mer induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.

TAM Receptor Signaling Pathway



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Figure 1: Simplified TAM signaling pathway and the inhibitory action of **AZ14145845**.

Quantitative Data

Due to the limited availability of public data for **AZ14145845**, the following table presents representative IC₅₀ values for similar, well-characterized dual Mer/Axl inhibitors, UNC2025 and MRX-2843, in various cancer cell lines. This data illustrates the expected potency range for a dual Mer/Axl inhibitor.

Compound	Target	Cell Line	Assay Type	IC50 (nM)
UNC2025	Mer	697 (B-ALL)	Cell-based Phosphorylation	2.7
UNC2025	Axl	-	Cell-based Phosphorylation	122
UNC2025	Mer/Flt3	Molm-14 (AML)	Colony Formation	~10
MRX-2843	Mer	-	Enzymatic	1.3
MRX-2843	Flt3	-	Enzymatic	0.64

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of **AZ14145845** on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

- Cancer cell line of interest (e.g., A549 - non-small cell lung cancer)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- **AZ14145845**
- DMSO (vehicle control)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates
- Multichannel pipette

- Microplate reader

Protocol:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed 5,000-10,000 cells per well in 100 μ L of complete culture medium in a 96-well plate.
 - Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment.
- Compound Treatment:
 - Prepare a serial dilution of **AZ14145845** in complete culture medium. A typical concentration range to test would be from 1 nM to 10 μ M.
 - Include a vehicle control (DMSO) at the same final concentration as in the highest **AZ14145845** treatment.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **AZ14145845** or vehicle control.
 - Incubate for 48-72 hours.
- MTT Addition and Incubation:
 - Add 10 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization and Measurement:
 - Add 100 μ L of solubilization solution to each well.
 - Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
 - Read the absorbance at 570 nm using a microplate reader.

- Data Analysis:
 - Subtract the background absorbance (from wells with medium only).
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-Mer and Phospho-Axl

This protocol is designed to assess the ability of **AZ14145845** to inhibit the phosphorylation of Mer and Axl kinases in cancer cells.

Materials:

- Cancer cell line with known Mer/Axl expression (e.g., H1299 - non-small cell lung cancer)
- Complete culture medium
- Serum-free medium
- **AZ14145845**
- DMSO (vehicle control)
- Gas6 (ligand for stimulation)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane

- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-Mer, anti-total-Mer, anti-phospho-Axl, anti-total-Axl, and a loading control (e.g., anti- β -actin)
- HRP-conjugated secondary antibody
- ECL detection reagent
- Chemiluminescence imaging system

Protocol:

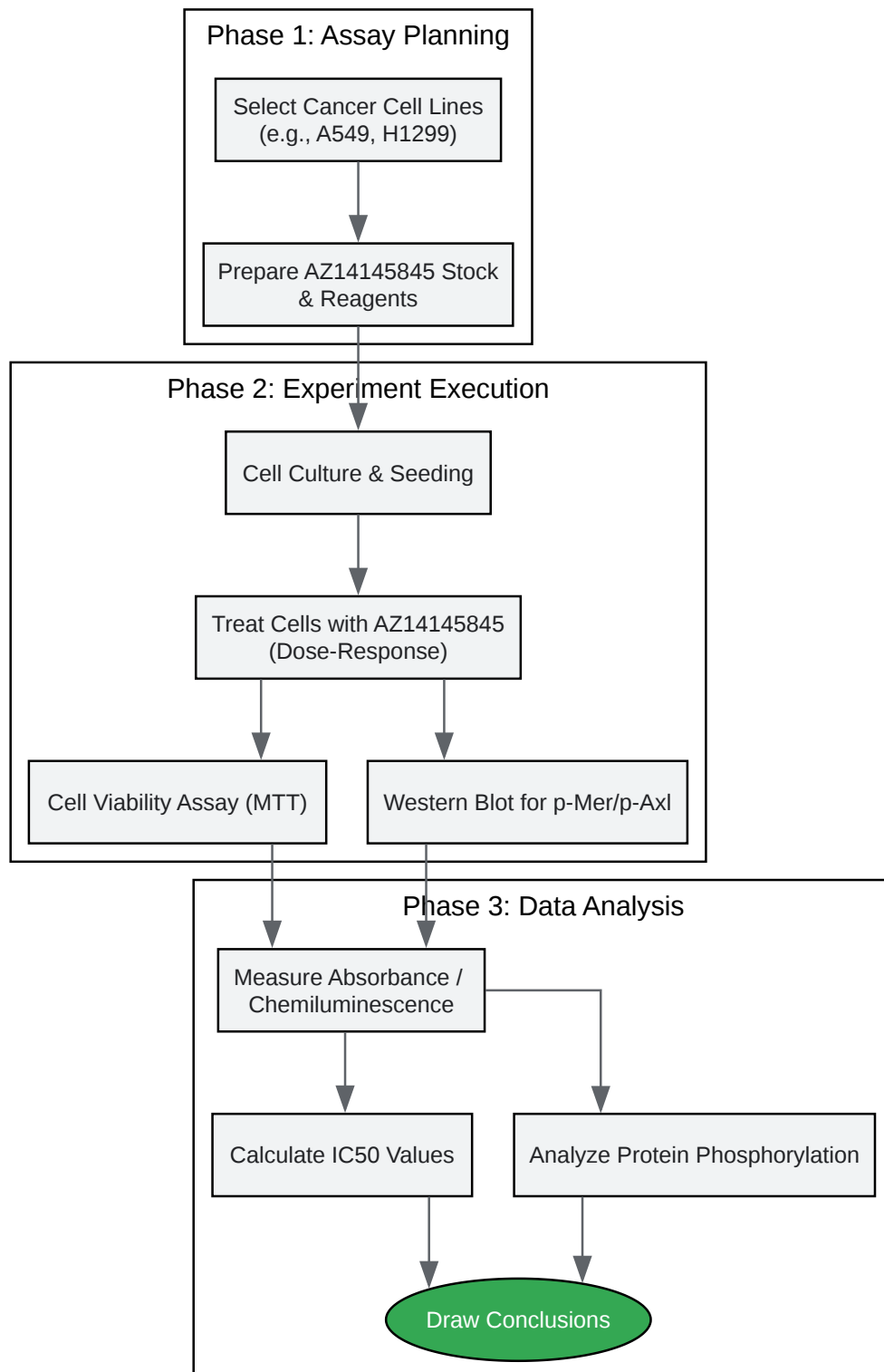
- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Serum-starve the cells for 12-24 hours.
 - Pre-treat the cells with various concentrations of **AZ14145845** or vehicle (DMSO) for 1-2 hours.
 - Stimulate the cells with Gas6 (e.g., 200-400 ng/mL) for 10-15 minutes.
 - Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
 - Collect the lysates and clarify by centrifugation.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein amounts and prepare samples with Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection and Analysis:
 - Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
 - Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a kinase inhibitor like **AZ14145845** in cell-based assays.

Experimental Workflow for AZ14145845

[Click to download full resolution via product page](#)**Figure 2:** General workflow for cell-based characterization of **AZ14145845**.

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References

- 1. medchemexpress.com [medchemexpress.com]
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